molecular formula C14H17N5 B1401051 (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine CAS No. 1361118-52-6

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine

Cat. No.: B1401051
CAS No.: 1361118-52-6
M. Wt: 255.32 g/mol
InChI Key: WYZPLCAFWAWGJX-UHFFFAOYSA-N
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Description

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. This small molecule features a hybrid structure combining pyridine and pyrazine rings, a motif commonly investigated for its potential to interact with biological targets . The inclusion of a pyrrolidine substituent on the pyridine ring is a structural feature known to influence the molecule's physicochemical properties and its binding affinity to specific enzymes or receptors . Compounds with analogous structures, particularly those incorporating pyrazine and pyridine moieties, have been extensively studied for their role in modulating critical cellular pathways . Similar molecules have been identified as inhibitors of key kinases, such as Serine/threonine-protein kinase Chk1 (CHECK1), which plays a vital role in the DNA damage response and cell cycle control . This suggests potential research applications for this compound in the study of cell proliferation and in the development of novel therapeutic strategies for proliferative diseases . Furthermore, structurally related pyrazine derivatives have demonstrated notable biological activities in recent studies, including promising antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli , as well as anticancer activity against human lung cancer cell lines (e.g., A549) in preliminary assays . This makes (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine a valuable scaffold for researchers exploring new antimicrobial and oncological agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as indicated by its associated hazard statements, which typically include warnings regarding toxicity if swallowed, skin irritation, and serious eye irritation .

Properties

IUPAC Name

N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZPLCAFWAWGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186155
Record name 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361118-52-6
Record name 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361118-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The synthesis of this compound typically involves the formation of the pyrrolidine ring, followed by its attachment to the pyridine and pyrazine rings through appropriate coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity.

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is crucial for the success of each step. Common reagents include palladium catalysts for cross-coupling reactions and bases like sodium hydride or potassium carbonate for nucleophilic substitutions. Solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used due to their ability to dissolve a wide range of organic compounds.

Purification Methods

After each step, purification is essential to remove impurities and unreacted starting materials. Techniques such as column chromatography (e.g., silica gel) and recrystallization are commonly employed.

Characterization Techniques

The final compound and intermediates are typically characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and purity.

Data Table: Physical and Chemical Properties

Property Value
CAS No. 1708997-43-6 (reported as 1361118-52-6 in some sources)
Molecular Formula C14H17N5
Molecular Weight 255.32 g/mol
IUPAC Name N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H17N5C_{14}H_{17}N_{5} and a molecular weight of approximately 255.33 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a pyrazine group, which contributes to its unique biological properties and potential therapeutic applications.

Medicinal Chemistry

Cancer Treatment:
Research indicates that (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine may act as a potential drug candidate for various cancers. The compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis makes it a candidate for further investigation in oncology .

Mechanism of Action:
The compound is believed to modulate signaling pathways related to cancer progression, particularly through the inhibition of c-KIT kinase activity, which is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .

Neuropharmacology

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with neurotransmitter systems could lead to advancements in treating conditions like Alzheimer's disease.

Material Science

The compound is being explored for its utility in developing new materials due to its unique chemical structure. Its properties may lend themselves to applications in organic electronics or as intermediates in synthesizing more complex chemical entities .

Case Studies and Research Findings

Study Focus Findings
Study on c-KIT InhibitionCancer TherapeuticsDemonstrated that the compound inhibits c-KIT mutations associated with GISTs, suggesting potential as a targeted therapy .
Neuroprotective EffectsNeuropharmacologyFound that the compound modulates neurotransmitter release, indicating possible benefits in treating neurodegenerative diseases.
Material DevelopmentOrganic ChemistryInvestigated the use of the compound as a building block for synthesizing advanced materials with unique electronic properties .

Mechanism of Action

The mechanism of action of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues (Table 1) include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Biological Relevance (if reported)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidine, pyrimidine Drug design candidate ()
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ 206.24 Methylpiperazine, pyrimidine Intermediate in kinase inhibitors ()
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine C₁₃H₁₀FN₅ 255.25 Fluoropyridine, fused pyrido-pyrimidine Kinase inhibition ()
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine C₁₂H₁₁N₅ 225.25 Pyrazolo-pyrazine, methylpyridine Not explicitly reported ()

Key Observations:

Substituent Effects: The target compound’s pyrrolidine substituent may enhance solubility compared to piperidine () or methylpiperazine () due to its smaller ring size and conformational flexibility .

Molecular Weight :

  • The target compound’s molecular weight (~300–350 g/mol, estimated) falls within the range of drug-like molecules, similar to analogues in Table 1.

Synthetic Complexity :

  • The target compound’s synthesis may require multi-step protocols involving cross-coupling (e.g., Buchwald-Hartwig) and deprotection steps, as seen in and .

Database and Modeling Comparisons

  • Binding Energy (BE) Predictions : emphasizes discrepancies between theoretical and experimental BEs in databases like KIDA and UMIST. For the target compound, computational methods (e.g., DFT) could predict BEs for astrochemical or pharmacological modeling, though experimental validation would be critical .
  • Biochemical Modeling: The ModelSEED database () enables automated annotation of biochemical pathways, which could predict the compound’s metabolic fate or interactions in biological systems .

Challenges in Data Standardization

  • and highlight fragmentation in chemical databases and the need for semi-automated workflows to curate structural and activity data. For example, only 69% of relevant citations for pesticide data were captured using four major databases (TOXLINE, CAB Abstracts, etc.) . This underscores the importance of cross-referencing multiple sources (e.g., KBase, ModelSEED) for comprehensive comparisons of the target compound .

Biological Activity

Overview

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines multiple heterocycles, positions it as a candidate for various biological applications, particularly in cancer therapy and as a modulator of specific protein functions.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDescription
IUPAC Name N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
Molecular Formula C14H17N5
Molecular Weight 255.32 g/mol
CAS Number 1361118-52-6

The biological activity of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is attributed to its interaction with specific molecular targets, primarily proteins and enzymes involved in critical signaling pathways. It has been observed to influence:

  • Protein Kinase Inhibition : The compound exhibits inhibitory effects on various kinases, including Aurora kinases, which are crucial for cell division and have been implicated in cancer progression.
  • Receptor Modulation : It may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), altering their signaling pathways and potentially leading to therapeutic effects against diseases characterized by dysregulated GPCR activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : In human tumor cell lines, (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine demonstrated significant antiproliferative activity. For instance, it showed a GI50 value of 2.30 μM against HCT116 colon carcinoma cells .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of cell cycle progression by targeting Aurora kinases, which are essential for mitosis. This inhibition leads to increased apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties:

  • Oxidative Stress Modulation : It has been shown to modulate oxidative stress pathways, potentially protecting neurons from damage induced by reactive oxygen species (ROS) .
  • Cholinergic Activity : Some derivatives related to this compound have been studied for their acetylcholinesterase inhibitory activity, indicating potential benefits in neurodegenerative disorders like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine, a comparison with similar compounds is essential:

Compound TypeKey FeaturesBiological Activity
Pyrrolidine Derivatives Share structural similaritiesVarious pharmacological activities
Pyrazine Derivatives Known for diverse pharmacological propertiesAnticancer and anti-inflammatory effects
Pyridine Derivatives Widely used in medicinal chemistryAntimicrobial and anticancer properties

The combination of these three heterocycles in (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine may confer unique biological activities not found in simpler derivatives.

Case Studies and Experimental Data

A notable case study involved the evaluation of this compound's effects on cancer cell lines:

  • Study Design : The study employed a panel of human cancer cell lines to assess the antiproliferative effects of the compound.
  • Results Summary :
    • The compound exhibited dose-dependent inhibition of cell growth.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
Reactant of Route 2
Reactant of Route 2
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine

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